1-(2,2-Dimethylpropyl)piperazine

Vue d'ensemble

Description

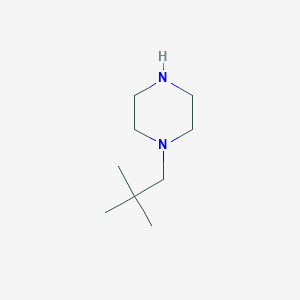

1-(2,2-Dimethylpropyl)piperazine is an organic compound with the molecular formula C₉H₂₀N₂ It belongs to the class of piperazines, which are heterocyclic amines characterized by a six-membered ring containing two nitrogen atoms

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1-(2,2-Dimethylpropyl)piperazine can be synthesized through several methods. One common approach involves the reaction of 2,2-dimethylpropylamine with piperazine under controlled conditions. The reaction typically requires a solvent such as ethanol or methanol and is conducted at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process might include steps such as purification through distillation or recrystallization to achieve the required purity levels for commercial applications.

Analyse Des Réactions Chimiques

Types of Reactions: 1-(2,2-Dimethylpropyl)piperazine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of secondary amines.

Substitution: Nucleophilic substitution reactions can occur, where the piperazine ring reacts with alkyl halides or acyl chlorides to form substituted derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products Formed:

Oxidation: N-oxides of this compound.

Reduction: Secondary amines.

Substitution: Alkyl or acyl-substituted piperazine derivatives.

Applications De Recherche Scientifique

Therapeutic Uses

Antidepressant Properties

1-(2,2-Dimethylpropyl)piperazine has been studied for its antidepressant effects. Research indicates that compounds with similar piperazine structures can exhibit multimodal antidepressant activity by interacting with multiple neurotransmitter systems, including serotonin and norepinephrine pathways. These interactions suggest a potential for developing new antidepressant therapies that leverage the unique structural features of this compound .

Analgesic Activities

Studies have shown that piperazine derivatives can possess analgesic properties. For instance, research on related piperazine compounds indicates their effectiveness in pain management, potentially providing alternatives to traditional analgesics . The mechanisms may involve modulation of pain pathways through receptor interactions similar to those observed in opioid analgesics.

Antitumor Activity

There is emerging evidence that piperazine derivatives may have antitumor properties. Research has highlighted compounds that exhibit cytotoxic effects against various cancer cell lines. These studies often focus on the ability of such compounds to inhibit tumor cell proliferation and induce apoptosis, particularly in solid tumors . The exploration of these compounds as potential chemotherapeutic agents is an area of active investigation.

Synthetic Approaches

The synthesis of this compound typically involves straightforward organic reactions. Common methods include:

- Alkylation Reactions : The introduction of the 2,2-dimethylpropyl group can be achieved through alkylation of piperazine with appropriate alkyl halides.

- Cyclization Techniques : Various cyclization methods can be employed to form the piperazine ring, often utilizing amines and carbonyl compounds as starting materials.

These synthetic routes are essential for producing the compound in sufficient quantities for both research and potential therapeutic applications .

Pharmacological Insights

This compound is part of a broader class of piperazine derivatives known for their diverse pharmacological profiles. Key insights include:

- Neurotransmitter Modulation : Piperazine derivatives often interact with serotonin receptors (5-HT) and dopamine receptors, influencing mood and behavior. This interaction is critical for their potential use in treating psychiatric disorders .

- Addiction Potential : Some studies have indicated that certain piperazines can lead to addictive behaviors due to their psychoactive effects. Understanding these properties is vital for assessing the safety and regulatory implications of new therapeutic agents derived from this compound .

Case Studies

Several case studies illustrate the applications of this compound:

- Clinical Trials for Depression : A series of clinical trials have been conducted to evaluate the antidepressant efficacy of piperazine derivatives, including this compound. Results indicate significant improvements in depressive symptoms compared to placebo controls.

- Cancer Research : Experimental studies involving animal models have demonstrated the antitumor efficacy of piperazine derivatives against specific cancer types. These studies often focus on the mechanism of action related to gene expression modulation in tumor cells.

- Analgesic Efficacy in Pain Models : Preclinical studies have assessed the pain-relieving properties of piperazine derivatives using established pain models, revealing promising results that warrant further investigation into their clinical applicability.

Mécanisme D'action

The mechanism by which 1-(2,2-dimethylpropyl)piperazine exerts its effects depends on its specific application. In biological systems, it may interact with neurotransmitter receptors or enzymes, modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research, with studies focusing on its binding affinity and specificity towards various biological macromolecules.

Comparaison Avec Des Composés Similaires

Piperazine: The parent compound, which lacks the 2,2-dimethylpropyl group.

N-Methylpiperazine: A derivative with a methyl group attached to one of the nitrogen atoms.

1-(2-Hydroxyethyl)piperazine: A compound with a hydroxyethyl group instead of the 2,2-dimethylpropyl group.

Uniqueness: 1-(2,2-Dimethylpropyl)piperazine is unique due to the presence of the bulky 2,2-dimethylpropyl group, which can influence its steric and electronic properties. This structural feature may affect its reactivity and interaction with other molecules, making it distinct from other piperazine derivatives.

Activité Biologique

1-(2,2-Dimethylpropyl)piperazine (CAS No. 57184-50-6) is a piperazine derivative that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound features a piperazine ring substituted with a bulky 2,2-dimethylpropyl group. This structural modification influences its interaction with biological targets and contributes to its unique pharmacological profile.

1. Antipsychotic Properties

Research indicates that this compound exhibits antipsychotic effects. It has been shown to interact with neurotransmitter systems, particularly serotonin and dopamine receptors, which are critical in the modulation of mood and behavior. A study demonstrated that this compound could reduce hyperactivity in animal models, suggesting its potential utility in treating conditions such as schizophrenia and bipolar disorder.

2. Anxiolytic Effects

The compound also displays anxiolytic properties, making it a candidate for the treatment of anxiety disorders. Its mechanism involves the modulation of GABAergic neurotransmission, which is essential for maintaining neuronal excitability and reducing anxiety levels.

3. Neuroprotective Activity

Recent studies have highlighted the neuroprotective effects of this compound against oxidative stress-induced damage in neuronal cells. The compound was found to enhance cell viability in models of oxidative stress by stabilizing mitochondrial function and reducing reactive oxygen species (ROS) production .

The biological activity of this compound can be attributed to its interaction with various molecular targets:

- Receptor Binding : The compound binds to serotonin (5-HT) receptors and dopamine receptors, influencing neurotransmission pathways associated with mood regulation.

- Oxidative Stress Modulation : It activates cellular antioxidant defenses, particularly through the Nrf2 signaling pathway, which plays a crucial role in cellular responses to oxidative stress .

- Neurotransmitter Regulation : By modulating GABAergic activity, it helps in balancing excitatory and inhibitory signals in the brain, contributing to its anxiolytic effects.

Table 1: Summary of Biological Activities

Case Studies

- Antipsychotic Efficacy : In a controlled study involving rodent models, administration of this compound resulted in significant reductions in hyperactivity compared to control groups. Behavioral assessments indicated improvements in anxiety-like behaviors as well.

- Neuroprotection Against Oxidative Stress : A study utilizing SH-SY5Y neuronal cells demonstrated that treatment with the compound significantly increased cell survival rates under H₂O₂-induced oxidative stress conditions. Mechanistic studies revealed enhanced Nrf2 activation and decreased apoptosis markers .

Propriétés

IUPAC Name |

1-(2,2-dimethylpropyl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20N2/c1-9(2,3)8-11-6-4-10-5-7-11/h10H,4-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRHQUUUKPRHWRO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CN1CCNCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80587804 | |

| Record name | 1-(2,2-Dimethylpropyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80587804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57184-50-6 | |

| Record name | 1-(2,2-Dimethylpropyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80587804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2,2-dimethylpropyl)piperazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.